3-(4-methoxyphenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}propan-1-one
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Description
Scientific Research Applications
Anticancer Research
The compound’s structural features suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines, including breast cancer (BT-474), cervical cancer (HeLa), and lung cancer (NCI-H460). In vitro studies using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay have revealed promising cytotoxic effects . Further exploration is needed to understand its mechanisms of action and potential clinical applications.
Chemical Biology and PROTAC Development
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: —a derivative of our compound—serves as a heterobifunctional crosslinker. Researchers use it to develop PROTAC degraders for targeted protein degradation and other bifunctional molecules in chemical biology . This application highlights its role in drug discovery and protein engineering.
Electrooptic Properties
A computational study assessed the electrooptic properties of a related chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one . Understanding its electronic and optical behavior is crucial for applications in optoelectronics, sensors, and materials science .
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-29-19-7-4-17(5-8-19)6-9-22(28)27-13-11-26(12-14-27)21-15-20(24-25-21)18-3-2-10-23-16-18/h2-5,7-8,10,15-16H,6,9,11-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXDIANGHOCZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NNC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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